molecular formula C14H14O2 B6379273 2-Methoxy-5-(2-methylphenyl)phenol, 95% CAS No. 1261953-98-3

2-Methoxy-5-(2-methylphenyl)phenol, 95%

Cat. No. B6379273
CAS RN: 1261953-98-3
M. Wt: 214.26 g/mol
InChI Key: NNUKHOHTGQSCLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5-(2-methylphenyl)phenol, 95%, is a phenolic compound commonly used in scientific research and lab experiments. It is a colorless, crystalline solid that is soluble in water, ethanol, and other organic solvents. The compound has a melting point of 98-100°C and a boiling point of 238-240°C. It is an important intermediate in the synthesis of other compounds and has a wide range of applications in the pharmaceutical, agricultural, and chemical industries.

Mechanism of Action

2-Methoxy-5-(2-methylphenyl)phenol, 95%, acts as a catalyst in the synthesis of organic compounds and heterocyclic compounds. It accelerates the reaction rate of the synthesis by providing an electron-rich environment for the reaction to take place. The compound acts as a Lewis acid, which attracts electrons from the reactants and facilitates the formation of a new bond.
Biochemical and Physiological Effects
2-Methoxy-5-(2-methylphenyl)phenol, 95%, is not known to have any direct biochemical or physiological effects. The compound is not toxic, and it is not known to be a carcinogen. There is no evidence to suggest that the compound has any adverse effects on human health.

Advantages and Limitations for Lab Experiments

The use of 2-Methoxy-5-(2-methylphenyl)phenol, 95%, in lab experiments has several advantages. The compound is relatively inexpensive and easy to obtain, and it is stable and non-toxic. In addition, the compound is highly soluble in water, ethanol, and other organic solvents, which makes it easy to work with. The main limitation of the compound is that it is not as effective as other catalysts in some reactions, and it may not be suitable for all types of experiments.

Future Directions

The use of 2-Methoxy-5-(2-methylphenyl)phenol, 95%, in scientific research and lab experiments is expected to continue to grow in the future. The compound has potential applications in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. In addition, the compound could be used as a catalyst in the synthesis of polymers, such as polyurethanes, which are used in a variety of industrial applications. Finally, the compound could be used in the synthesis of heterocyclic compounds, such as indoles and thiophenes, which are important in the synthesis of pharmaceuticals and agrochemicals.

Synthesis Methods

2-Methoxy-5-(2-methylphenyl)phenol, 95%, can be synthesized by a two-step process. The first step involves the reaction of phenol with 2-methyl-2-propanol to form an intermediate product, 2-methyl-2-propanol phenoxide. The second step involves the reaction of the intermediate product with methanol to form the desired product. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out at a temperature of 100-120°C for several hours.

Scientific Research Applications

2-Methoxy-5-(2-methylphenyl)phenol, 95%, has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various heterocyclic compounds, such as indoles and thiophenes, which are important in the synthesis of pharmaceuticals and agrochemicals. It has also been used as a reagent in the synthesis of polymers, such as polyurethanes, which are used in a variety of industrial applications. In addition, the compound has been used as a catalyst in the synthesis of organic compounds, such as amines, which are important in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.

properties

IUPAC Name

2-methoxy-5-(2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10-5-3-4-6-12(10)11-7-8-14(16-2)13(15)9-11/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUKHOHTGQSCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685405
Record name 4-Methoxy-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(2-methylphenyl)phenol

CAS RN

1261953-98-3
Record name 4-Methoxy-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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